molecular formula C15H20N4O4 B457936 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE

Cat. No.: B457936
M. Wt: 320.34g/mol
InChI Key: ZCIFHDHSSAHAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE typically involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N,N-diethyl-2-furamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
  • 1-Methyl-2,4,5-trinitroimidazole
  • Bis(1,2,4-oxadiazole) bis(methylene) dinitrate

Uniqueness

5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N,N-DIETHYL-2-FURAMIDE stands out due to its unique combination of a pyrazole ring with a furamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34g/mol

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N,N-diethylfuran-2-carboxamide

InChI

InChI=1S/C15H20N4O4/c1-5-17(6-2)15(20)13-8-7-12(23-13)9-18-11(4)14(19(21)22)10(3)16-18/h7-8H,5-6,9H2,1-4H3

InChI Key

ZCIFHDHSSAHAOT-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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